

An In-depth Technical Guide to TAS-103: A Dual Topoisomerase Inhibitor

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Compound of Interest

Compound Name: TAS-103

Cat. No.: B1662211

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Abstract

TAS-103, also known as BMS-247615, is a synthetic indenoquinoline derivative that has demonstrated potent antitumor activity in preclinical studies. It functions as a dual inhibitor of topoisomerase I and topoisomerase II, critical enzymes in DNA replication and repair. By stabilizing the covalent enzyme-DNA cleavage complexes, **TAS-103** induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies related to **TAS-103**.

Chemical Structure and Properties

TAS-103 is chemically identified as 6-[[2-(dimethylamino)ethyl]-amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one. It is often used in its dihydrochloride salt form to enhance solubility and stability.

Chemical Structure:

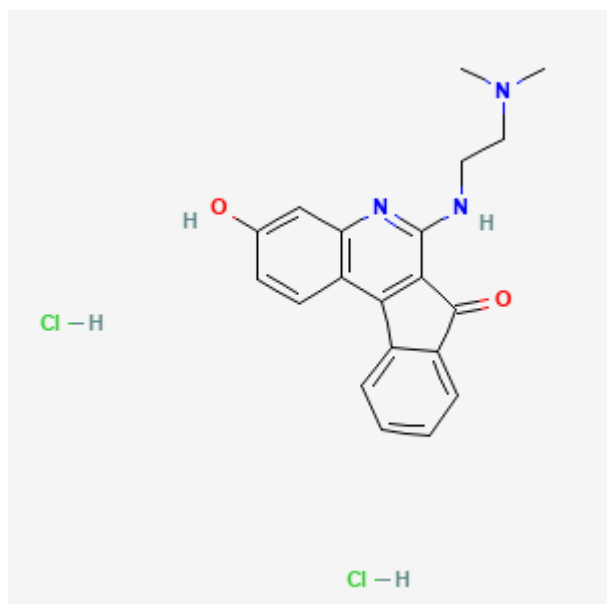


Table 1: Chemical Identifiers and Synonyms

Identifier	Value
Systematic Name	6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one
Synonyms	BMS-247615, TAS-103 dihydrochloride
CAS Number	174634-08-3 (free base), 174634-09-4 (dihydrochloride)
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₂ (free base), C ₂₀ H ₂₁ Cl ₂ N ₃ O ₂ (dihydrochloride)

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	333.38 g/mol (free base), 406.31 g/mol (dihydrochloride)	[1][2]
Solubility	Soluble in DMSO.[3] The dihydrochloride salt has enhanced water solubility.[1] Soluble in PBS (pH 7.2) at 1 mg/ml.[4]	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Pharmacology

Mechanism of Action

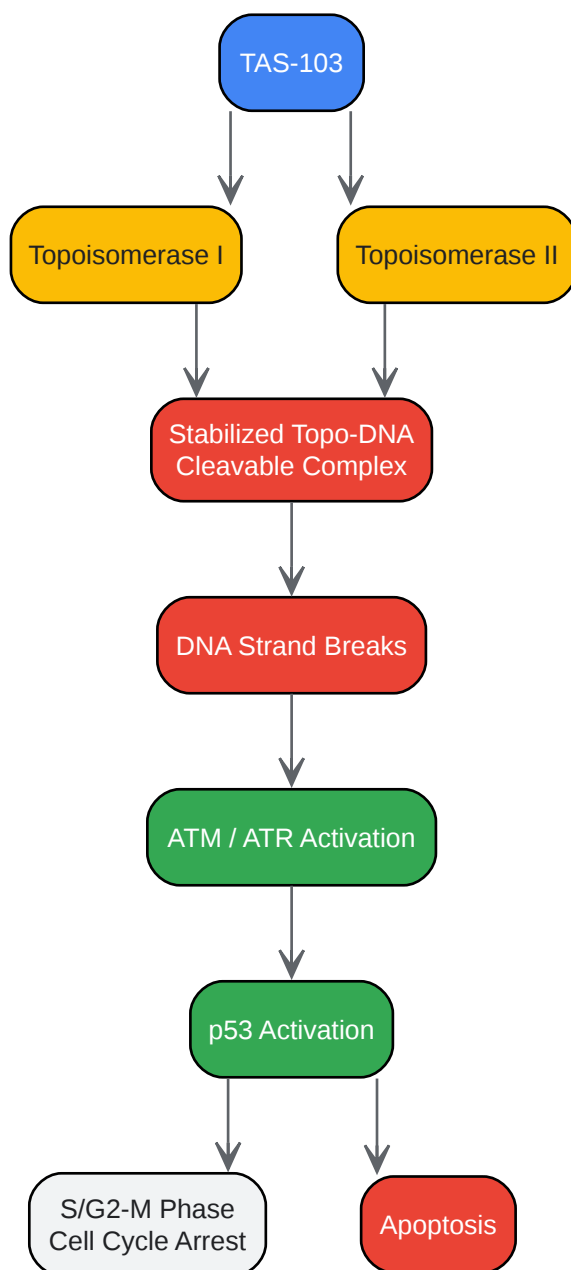
TAS-103 exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.

- **Topoisomerase I Inhibition:** Topo I creates transient single-strand breaks in the DNA backbone to relieve supercoiling. **TAS-103** stabilizes the "cleavable complex," a covalent intermediate formed between Topo I and the 3'-phosphate end of the broken DNA strand.
- **Topoisomerase II Inhibition:** Topo II generates transient double-strand breaks to allow for the passage of another DNA duplex, a process essential for decatenating intertwined daughter chromosomes. **TAS-103** also traps the Topo II-DNA cleavable complex.[1]

The stabilization of these cleavable complexes by **TAS-103** prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. When a replication fork collides with these stalled complexes, the transient single- and double-strand breaks are converted into permanent DNA damage. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately activates the apoptotic cascade.[5]

Signaling Pathway

The induction of DNA damage by **TAS-103** activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, recognize the DNA lesions. This initiates a signaling cascade that leads to the activation of downstream effector proteins, including p53 and checkpoint kinases (Chk1/Chk2), which mediate cell cycle arrest and apoptosis.



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TAS-103 Signaling Pathway.

Pharmacokinetics

A Phase I clinical study of intravenously administered **TAS-103** provided initial pharmacokinetic data. The drug exhibits multi-compartmental pharmacokinetics and is metabolized in the liver, primarily by UGT1A1, to its major metabolite, **TAS-103-glucuronide (TAS-103-G)**.

Table 3: Pharmacokinetic Parameters of **TAS-103**

Parameter	Value
Metabolism	Primarily hepatic via UGT1A1 to TAS-103-G
Terminal Half-life (t _{1/2})	2.8 to 5.9 hours

Pharmacodynamics

TAS-103 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Its efficacy appears to be related to the formation of protein-DNA complexes rather than intracellular drug accumulation.[5] Notably, it has shown activity against cell lines with P-glycoprotein (P-gp)-mediated multidrug resistance.[5]

Table 4: In Vitro Cytotoxicity of **TAS-103**

Cell Line	IC ₅₀ (nM)
CCRF-CEM (human acute lymphoblastic leukemia)	5
HeLa (human cervical cancer)	40

Experimental Protocols

Topoisomerase I and II Inhibition Assays

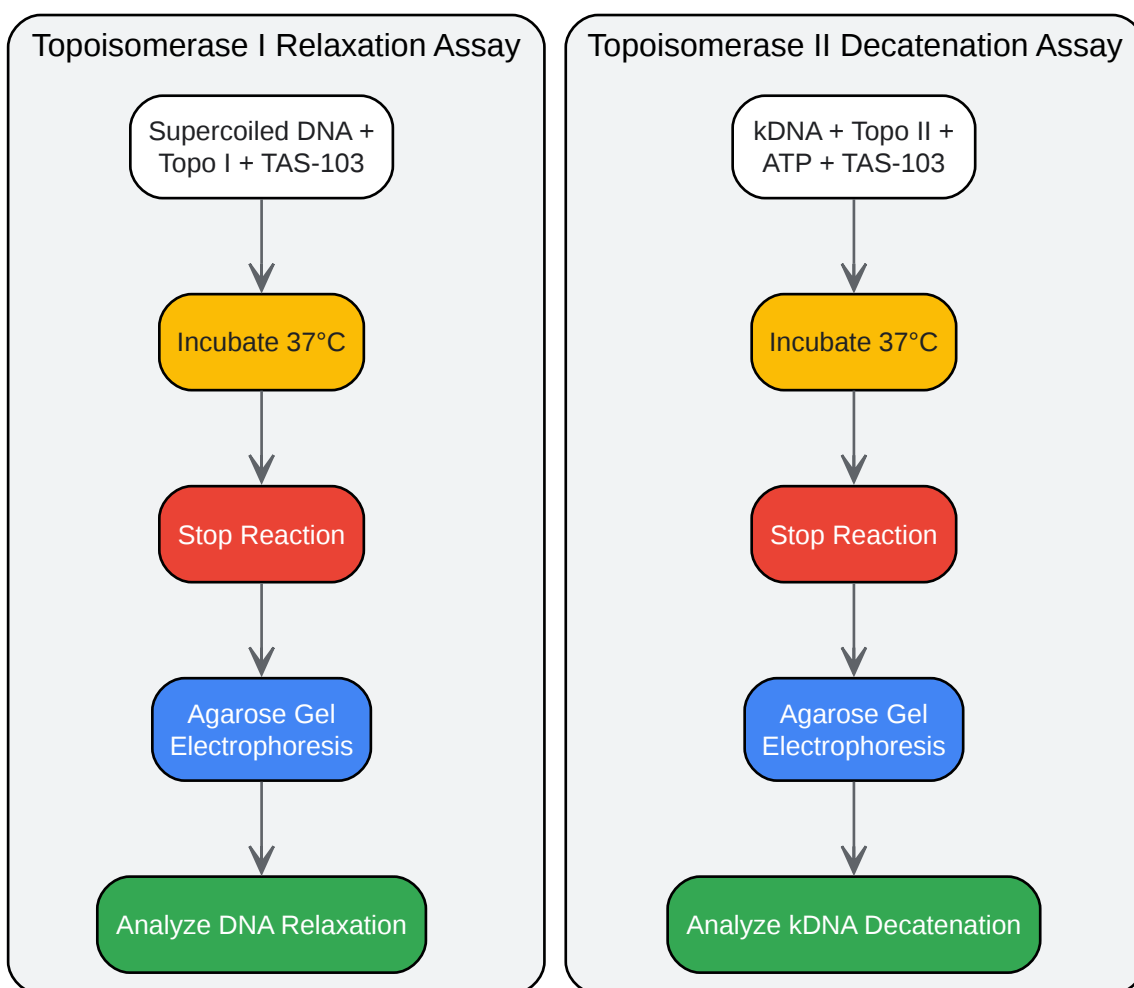
The inhibitory activity of **TAS-103** on topoisomerase I and II can be assessed using DNA relaxation and decatenation assays, respectively.

Topoisomerase I Relaxation Assay (General Protocol):

- **Reaction Mixture:** Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA, BSA).
- **Incubation:** Add purified human topoisomerase I enzyme and varying concentrations of **TAS-103** to the reaction mixture. Incubate at 37°C for 30-60 minutes.
- **Termination:** Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
- **Analysis:** Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity. Inhibition is observed as a decrease in the formation of relaxed DNA in the presence of **TAS-103**.

Topoisomerase II Decatenation Assay (General Protocol):

- **Reaction Mixture:** Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, in an appropriate assay buffer with ATP.
- **Incubation:** Add purified human topoisomerase II enzyme and varying concentrations of **TAS-103**. Incubate at 37°C for 15-30 minutes.
- **Termination:** Terminate the reaction with a stop solution.
- **Analysis:** Separate the decatenated DNA minicircles from the kDNA network by agarose gel electrophoresis. Inhibition of topoisomerase II activity is indicated by a reduction in the release of decatenated DNA.



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Topoisomerase Inhibition Assay Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **TAS-103** and incubate for a specified period (e.g., 72 hours).

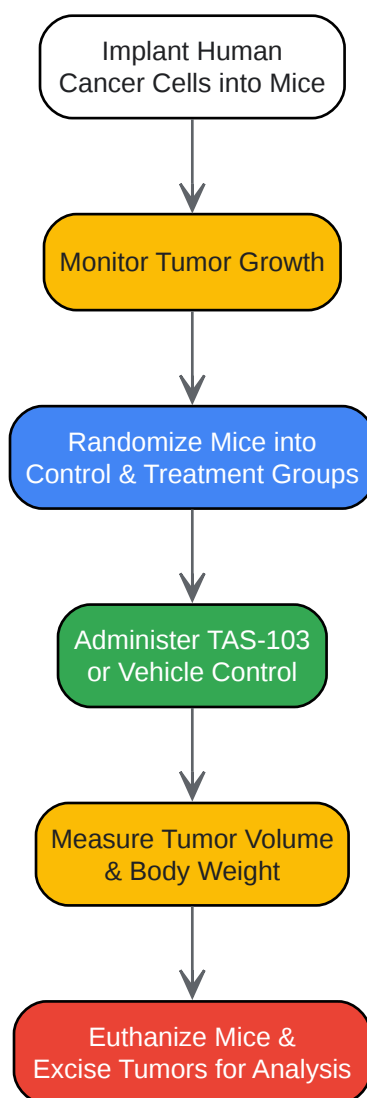
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
- **Data Analysis:** Calculate the IC₅₀ value, which is the concentration of **TAS-103** that inhibits cell growth by 50%.

In Vivo Antitumor Activity (Xenograft Model)

The antitumor efficacy of **TAS-103** in vivo is typically evaluated using human tumor xenograft models in immunocompromised mice.

General Protocol:

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., Lewis lung carcinoma) into the flank of nude mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment:** Randomize the mice into control and treatment groups. Administer **TAS-103** (e.g., 30 mg/kg, intravenously) or a vehicle control according to a predetermined schedule (e.g., on days 4, 8, and 12 post-implantation).
- **Monitoring:** Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).



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In Vivo Xenograft Study Workflow.

Conclusion

TAS-103 is a promising anticancer agent with a unique dual-inhibitory mechanism targeting both topoisomerase I and II. Its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis, underscores its potential in cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **TAS-103** and similar dual topoisomerase inhibitors. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

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